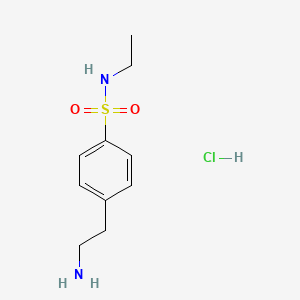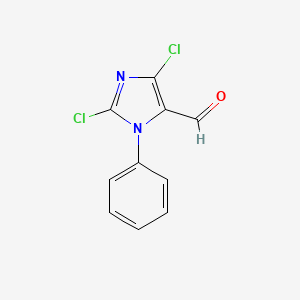
2,4-dicloro-1-fenil-1H-imidazol-5-carbaldehído
Descripción general
Descripción
2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is a chemical compound with the CAS Number: 1181458-32-1 . It has a molecular weight of 241.08 . The compound is a powder at room temperature .
Synthesis Analysis
Imidazole compounds are synthesized using a variety of methods . One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical and Chemical Properties Analysis
2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde is a white or colorless solid that is highly soluble in water and other polar solvents . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Aplicaciones Científicas De Investigación
Agentes Antibacterianos
Los derivados del imidazol han sido reconocidos por sus propiedades antibacterianas. La presencia del anillo de imidazol contribuye a la inhibición del crecimiento bacteriano. Específicamente, compuestos como el 2,4-dicloro-1-fenil-1H-imidazol-5-carbaldehído pueden sintetizarse y evaluarse por su eficacia contra diversas cepas bacterianas, como Staphylococcus aureus, Escherichia coli, y Bacillus subtilis . Estos compuestos pueden servir como posibles candidatos para el desarrollo de nuevos medicamentos antibacterianos.
Aplicaciones Antifúngicas
Similar a sus propiedades antibacterianas, los derivados del imidazol también exhiben actividad antifúngica. Los grupos cloro y aldehído en el compuesto pueden mejorar su capacidad para interrumpir las membranas celulares fúngicas o interferir con enzimas esenciales, proporcionando una vía para desarrollar tratamientos antifúngicos .
Actividad Antiprotozoaria
Los compuestos de imidazol han mostrado promesa como agentes antiprotozoarios. Se pueden diseñar para dirigirse a parásitos protozoarios, ofreciendo una opción de tratamiento para enfermedades como la amebiasis y la giardiasis. Las características estructurales del this compound podrían optimizarse para aumentar la potencia y la selectividad contra patógenos protozoarios .
Propiedades Antiinflamatorias
Se sabe que el núcleo del imidazol posee propiedades antiinflamatorias. Los derivados de este compuesto podrían investigarse por su potencial para reducir la inflamación en diversas afecciones, como la artritis o la enfermedad inflamatoria intestinal. Esta aplicación podría conducir al desarrollo de nuevos medicamentos antiinflamatorios .
Agentes Antitumorales
Los derivados del imidazol se han explorado por su actividad antitumoral. El compuesto en cuestión podría formar parte de un estudio para evaluar su eficacia en la inhibición del crecimiento de células cancerosas o la inducción de apoptosis en células tumorales. Esta investigación podría contribuir al descubrimiento de nuevos agentes quimioterapéuticos .
Catálisis
El imidazol y sus derivados pueden actuar como catalizadores en diversas reacciones químicas debido a su capacidad para donar o aceptar electrones. Los grupos dicloro y fenilo en el this compound podrían influir en su actividad catalítica, haciéndolo útil en la química orgánica sintética .
Mecanismo De Acción
Target of action
Imidazoles are a class of compounds that are known to interact with a variety of biological targets. These can include enzymes, receptors, and other proteins. The specific targets that “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” interacts with would depend on its specific structure and properties .
Mode of action
The mode of action of imidazoles can vary widely depending on the specific compound and its targets. Some imidazoles act as inhibitors of enzymes, while others may interact with receptors to modulate their activity .
Biochemical pathways
Imidazoles can be involved in a variety of biochemical pathways, depending on their specific targets. For example, some imidazoles are used in the treatment of fungal infections because they inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” would depend on its specific chemical structure. Generally, imidazoles are well absorbed and can be metabolized by the liver .
Result of action
The molecular and cellular effects of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” would depend on its specific targets and mode of action. For example, if it acts as an enzyme inhibitor, it could lead to a decrease in the production of a specific metabolite .
Action environment
The action, efficacy, and stability of “2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde” could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .
Safety and Hazards
Direcciones Futuras
Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Propiedades
IUPAC Name |
2,5-dichloro-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-9-8(6-15)14(10(12)13-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDZCIGLVYKTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-32-1 | |
| Record name | 2,4-dichloro-1-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)
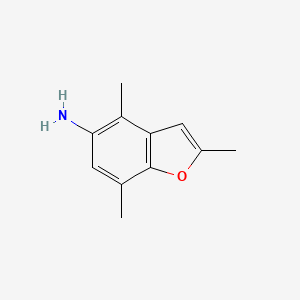

![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)
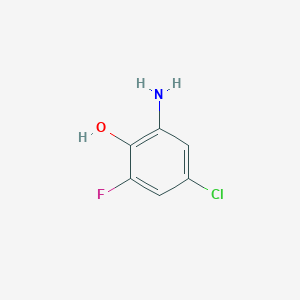
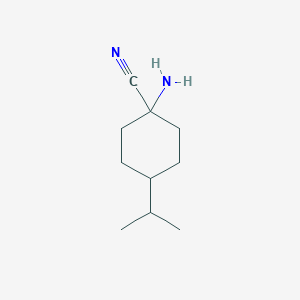
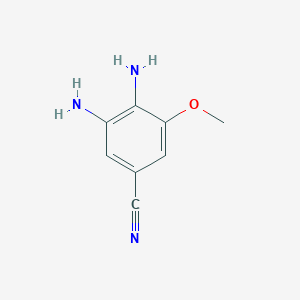

![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)

![[2,3'-Bipyridine]-6-carboxylic acid](/img/structure/B1521450.png)

